Cas no 57078-98-5 (4-Maleimidobutyric acid)

4-Maleimidobutyric acid is a heterobifunctional crosslinking reagent featuring a maleimide group and a carboxyl group, separated by a butyric acid spacer. The maleimide moiety selectively reacts with thiol groups (e.g., cysteine residues) under mild conditions, while the carboxyl group can be activated for conjugation with amine-containing molecules via carbodiimide chemistry. This compound is particularly useful in bioconjugation applications, such as protein-protein or protein-small molecule coupling, due to its stability in aqueous buffers and controlled reactivity. The spacer arm provides sufficient length to minimize steric hindrance, enhancing conjugation efficiency. It is widely employed in antibody-drug conjugate (ADC) development, peptide modification, and immobilization strategies.
4-Maleimidobutyric acid structure
4-Maleimidobutyric acid structure
Product Name:4-Maleimidobutyric acid
CAS No:57078-98-5
MF:C8H9NO4
MW:183.161362409592
MDL:MFCD00043139
CID:367316
PubChem ID:3404904
Update Time:2025-08-03

4-Maleimidobutyric acid Chemical and Physical Properties

Names and Identifiers

    • 4-Maleimidobutyric Acid
    • RARECHEM AL CD 0913
    • N-MALEOYL-4-AMINOBUTYRIC ACID
    • N-MALEOYL-GABA
    • N-(3-CARBOXYPROPYL)MALEIMIDE
    • 4-MALEIMIDOBUTANOIC ACID
    • 4-(2,5-DIOXO-2,5-DIHYDRO-PYRROL-1-YL)-BUTYRIC ACID
    • 4-(2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)BUTANOIC ACID
    • 1H-Pyrrole-1-butanoicacid, 2,5-dihydro-2,5-dioxo-
    • 4-(2,5-dioxopyrrol-1-yl)butanoic acid
    • 4-Maleimidobutyric A
    • (N-Maleoyl-GABA)
    • MBA
    • gamma-Maleimidobutyric acid
    • omega-Maleimidobutyric acid
    • Maleimide-(CH2)3-COOH
    • 1H-Pyrrole-1-butanoic acid, 2,5-dihydro-2,5-dioxo-
    • 4-MaleimidobutyricAcid(GMBA)
    • 4-Maleimiobutyric Acid
    • NCPQROHLJFARLL-UHFFFAOYSA-N
    • 4-(2,5-dioxoazolinyl)butanoic acid
    • Z245319624
    • BB 0218442
    • M2337
    • AMY4562
    • MFCD00043139
    • 4-(2,5-dioxo-2H-pyrrol-1(5H)-yl)butanoic acid
    • SCHEMBL155346
    • A8148
    • DTXSID90392183
    • 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanoic acid;4-Maleimidobutyric Acid
    • GS-6122
    • 4-(2,5-Dioxo-2,5-dihydro-pyrrol-1-yl)-butanoic acid
    • FT-0604088
    • PJ96MF9P4Q
    • 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-butanoic acid
    • FD6069
    • 4-Maleimidobutyric acid, >=98.0% (T)
    • 4-Maleimidobutyric acid, 98%
    • HY-W037355
    • CS-0093528
    • 57078-98-5
    • AC-30052
    • AKOS000150996
    • Mal-(CH2)3-COOH
    • BP-21999
    • SY057251
    • EN300-1653626
    • (N-Maleoyl-GABA);4-Maleimidobutyric acid
    • 4-Maleimidobutyric acid, >=98% (titration)
    • BBL027988
    • DB-003495
    • DTXCID40343044
    • STK929546
    • 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-butanoic Acid; N-(3-Carboxypropyl)maleimide;
    • 4-Maleimidobutyric acid
    • MDL: MFCD00043139
    • Inchi: 1S/C8H9NO4/c10-6-3-4-7(11)9(6)5-1-2-8(12)13/h3-4H,1-2,5H2,(H,12,13)
    • InChI Key: NCPQROHLJFARLL-UHFFFAOYSA-N
    • SMILES: O=C1C=CC(N1CCCC(=O)O)=O

Computed Properties

  • Exact Mass: 183.05300
  • Monoisotopic Mass: 183.053
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 74.7

Experimental Properties

  • Color/Form: White solid
  • Density: 1.395±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 88.0 to 98.0 deg-C
  • Boiling Point: 400.1℃ at 760 mmHg
  • Flash Point: 195.8 °C
  • Refractive Index: 1.553
  • Solubility: Slightly soluble (9.3 g/l) (25 º C),
  • PSA: 74.68000
  • LogP: -0.28590
  • Sensitiveness: Sensitive to humidity

4-Maleimidobutyric acid Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315;H319;H335
  • Warning Statement: P261;P305+P351+P338
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S36
  • FLUKA BRAND F CODES:10-21
  • Hazardous Material Identification: Xi
  • Storage Condition:0-10°C
  • Risk Phrases:R36/37/38
  • Safety Term:S26-S36

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4-Maleimidobutyric acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:57078-98-5)4-Maleimidobutyric acid
Order Number:A8148
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 05:02
Price ($):274.0
Email:sales@amadischem.com

Additional information on 4-Maleimidobutyric acid

Comprehensive Guide to 4-Maleimidobutyric Acid (CAS No. 57078-98-5): Properties, Applications, and Innovations

4-Maleimidobutyric acid (CAS No. 57078-98-5) is a versatile bioconjugation reagent widely used in biochemical research and pharmaceutical development. This compound features a maleimide group and a carboxylic acid moiety, enabling selective reactions with thiol-containing molecules like cysteine residues in proteins. Its unique structure makes it invaluable for protein labeling, antibody-drug conjugates (ADCs), and crosslinking applications. Researchers frequently search for "4-Maleimidobutyric acid solubility," "maleimide-PEG conjugation," or "how to modify proteins with maleimide," reflecting its critical role in modern biotech workflows.

The growing demand for targeted drug delivery systems has spotlighted 57078-98-5 as a key building block for linker chemistry. Recent studies highlight its use in designing pH-sensitive drug carriers and fluorescent probes, aligning with trends in precision medicine. Unlike traditional crosslinkers, 4-Maleimidobutyric acid offers improved stability under physiological conditions—a hot topic in forums discussing "maleimide hydrolysis stability." Its water-soluble derivatives are also gaining traction for in vivo applications, addressing common queries about "biocompatible conjugation reagents."

From a synthetic perspective, CAS 57078-98-5 serves as an intermediate for PEGylated therapeutics, a trending area in nanomedicine. The compound’s spacer length (4-carbon chain) optimizes steric flexibility, a feature often explored in searches like "optimal linker length for ADC." Analytical techniques such as HPLC purification and mass spectrometry characterization are essential for quality control, as noted in publications on "maleimide purity analysis."

Innovations in click chemistry have further expanded the utility of 4-Maleimidobutyric acid. Recent patents describe its integration with bioorthogonal reactions for live-cell imaging, resonating with searches for "non-toxic protein tags." Environmental considerations also drive interest in "green synthesis of maleimides," where this compound’s efficient coupling kinetics reduce solvent waste. These advancements position 57078-98-5 as a sustainable choice for next-generation bioconjugation.

For researchers troubleshooting conjugation efficiency, factors like reaction pH and thiol accessibility are critical—topics frequently appearing in technical discussions. Storage recommendations (e.g., "maleimide stability at -20°C") and lyophilization protocols are equally vital for maintaining reagent performance. As the industry shifts toward high-throughput screening, the reproducibility of 4-Maleimidobutyric acid-based assays remains a key focus area.

In summary, 4-Maleimidobutyric acid (CAS No. 57078-98-5) bridges fundamental research and cutting-edge therapeutics. Its adaptability to single-molecule studies, diagnostic kit development, and personalized medicine solutions ensures continued relevance. By addressing trending queries like "maleimide alternatives for sensitive proteins" and "scaling bioconjugation reactions," this guide underscores the compound’s multifaceted role in advancing life sciences.

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Amadis Chemical Company Limited
(CAS:57078-98-5)4-Maleimidobutyric acid
A8148
Purity:99%
Quantity:100g
Price ($):274.0
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